molecular formula C10H11NO2S B1660066 1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene CAS No. 713-78-0

1-Methylsulfanyl-4-(2-nitro-propenyl)-benzene

Cat. No. B1660066
CAS RN: 713-78-0
M. Wt: 209.27 g/mol
InChI Key: MQKAYCNNJFDVDE-UHFFFAOYSA-N
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Patent
US04517192

Procedure details

The intermediate 1-[4-(methylthio)phenyl]-2-nitro-1-propene was prepared as follows: [U.S. Pat. No. 3,117,160, Example V]; a mixture containing 15.2 g of 4-(methylthio)benzaldehyde, 7.5 g of nitroethane, 0.73 g of n-butylamine and 40 ml of absolute ethanol was refluxed with stirring for 21 hours and the solvent then removed by distilling in vacuo. The residue was recrystallized from absolute ethanol (total volume of 60 ml) washed with a small quantity of cold ethanol and dried in vacuo at room temperature to produce 9.3 g of 1-[4-(methylthio)phenyl]-2-nitro-1-propene, m.p. 74°-76° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[N+:11]([CH2:14][CH3:15])([O-:13])=[O:12].C(N)CCC>C(O)C>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:14]([N+:11]([O-:13])=[O:12])[CH3:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Name
nitroethane
Quantity
7.5 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0.73 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The intermediate 1-[4-(methylthio)phenyl]-2-nitro-1-propene was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
the solvent then removed
DISTILLATION
Type
DISTILLATION
Details
by distilling in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from absolute ethanol (total volume of 60 ml)
WASH
Type
WASH
Details
washed with a small quantity of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.